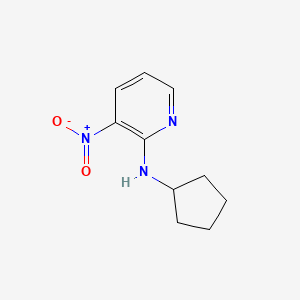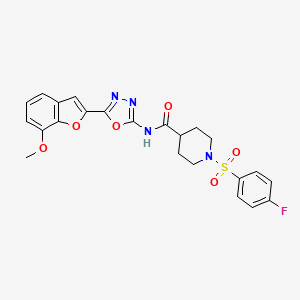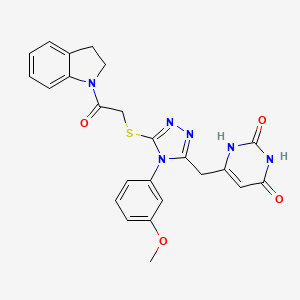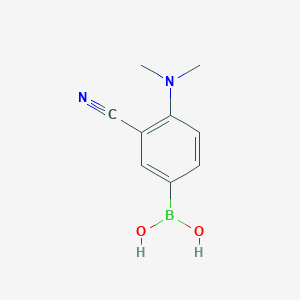![molecular formula C26H26N2O8S2 B2930297 2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide CAS No. 442556-17-4](/img/structure/B2930297.png)
2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C26H26N2O8S2 and its molecular weight is 558.62. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Human Carbonic Anhydrases
Isoquinolinesulfonamides, including derivatives similar to the specified compound, have been shown to inhibit human carbonic anhydrases (hCAs). These compounds display selectivity toward therapeutically relevant isozymes, and their structure-binding relationships have been studied for the development of selective inhibitors for cancer-associated and neuronal isozymes (Mader et al., 2011).
Antitumor Activity
Substituted isoquinolines have demonstrated significant antitumor activity. Studies on compounds like 2-[2-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones have shown a strong dependence on potency based on the position of substitution, with some compounds exhibiting higher potency than their parent compounds (Sami et al., 1995).
Synthesis and Docking Simulation of Novel Compounds
Novel annulated dihydroisoquinoline heterocycles, similar in structure to the specified compound, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies also involve molecular docking simulations to understand the compounds' interactions with cancer cell proteins (Saleh et al., 2020).
Inhibition of Protein Kinases
Isoquinolinesulfonamides have been studied for their inhibitory action against various protein kinases. For example, N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8) and related compounds have shown significant inhibition of cAMP-dependent, cGMP-dependent, and protein kinase C (Hidaka et al., 1984).
Vasodilatory Activity
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives have been synthesized and demonstrated vasodilatory action. These compounds have been evaluated for their potential in increasing arterial blood flow, showing potency comparable to known cardiovascular drugs (Morikawa et al., 1989).
properties
IUPAC Name |
2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O8S2/c1-35-21-13-17(23(14-22(21)36-2)38(33,34)27-18-10-12-37(31,32)15-18)9-11-28-25(29)19-7-3-5-16-6-4-8-20(24(16)19)26(28)30/h3-8,13-14,18,27H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCXOYPNFWBTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NC5CCS(=O)(=O)C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2930215.png)
![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2930216.png)
![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]quinoxaline-6-carboxamide](/img/structure/B2930217.png)

![2-Amino-6-methyl-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2930219.png)

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)



![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2930235.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine](/img/structure/B2930237.png)